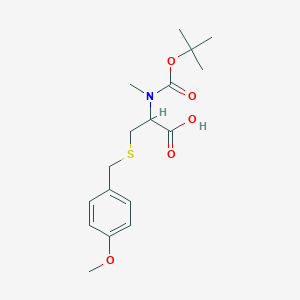
Boc-N-Me-Cys(Mob)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-N-Me-Cys(Mob)-OH: is a chemical compound used primarily in peptide synthesis. It is a derivative of cysteine, an amino acid, and is often employed as a building block in the synthesis of peptides and proteins. The compound contains a tert-butoxycarbonyl (Boc) protecting group, a methyl group (N-Me), and a methoxybenzyl (Mob) protecting group on the cysteine residue.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Boc-N-Me-Cys(Mob)-OH typically begins with cysteine.
Protection of Amino Group: The amino group of cysteine is protected using the tert-butoxycarbonyl (Boc) group. This is achieved by reacting cysteine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Methylation of Amino Group: The protected cysteine is then subjected to methylation using a methylating agent like methyl iodide in the presence of a base.
Protection of Thiol Group: The thiol group of cysteine is protected using the methoxybenzyl (Mob) group. This is done by reacting the methylated cysteine with methoxybenzyl chloride in the presence of a base.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions:
Deprotection Reactions: Boc-N-Me-Cys(Mob)-OH undergoes deprotection reactions to remove the Boc and Mob protecting groups. These reactions are typically carried out under acidic conditions for Boc removal and reductive conditions for Mob removal.
Peptide Bond Formation: The compound is used in peptide synthesis to form peptide bonds with other amino acids. This involves coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while Mob deprotection is achieved using reagents like trifluoroacetic acid and triethylsilane.
Coupling: DIC and HOBt are used for peptide bond formation under mild conditions.
Major Products:
Deprotected Cysteine Derivatives: The major products of deprotection reactions are cysteine derivatives without the Boc and Mob groups.
Peptides: The major products of coupling reactions are peptides containing this compound as a residue.
科学研究应用
Chemistry: Boc-N-Me-Cys(Mob)-OH is used in the synthesis of complex peptides and proteins. It serves as a building block in the construction of peptide libraries for drug discovery and development.
Biology: In biological research, the compound is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the synthesis of peptide-based inhibitors and probes.
Medicine: this compound is used in the development of peptide-based therapeutics
Industry: In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based diagnostic agents.
作用机制
Mechanism: The mechanism of action of Boc-N-Me-Cys(Mob)-OH involves its incorporation into peptides and proteins. The compound acts as a protected cysteine residue, allowing for selective deprotection and subsequent formation of disulfide bonds or other modifications.
Molecular Targets and Pathways: The molecular targets of peptides containing this compound include enzymes, receptors, and other proteins. The pathways involved depend on the specific peptide and its biological activity.
相似化合物的比较
Boc-Cys(Trt)-OH: This compound contains a trityl (Trt) protecting group instead of the Mob group.
Fmoc-Cys(Mob)-OH: This compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of the Boc group.
Boc-N-Me-Cys(Trt)-OH: This compound contains both the Boc and Trt protecting groups.
Uniqueness: Boc-N-Me-Cys(Mob)-OH is unique due to its combination of Boc and Mob protecting groups, which provide selective protection and deprotection strategies. This allows for greater flexibility in peptide synthesis and modification.
属性
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-17(2,3)23-16(21)18(4)14(15(19)20)11-24-10-12-6-8-13(22-5)9-7-12/h6-9,14H,10-11H2,1-5H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYOXUYJDMPEEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CSCC1=CC=C(C=C1)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
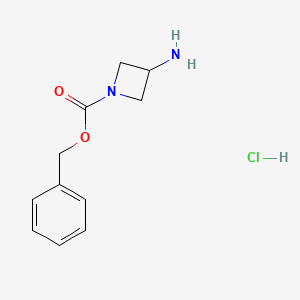
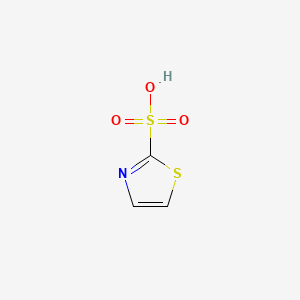
![Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B598196.png)
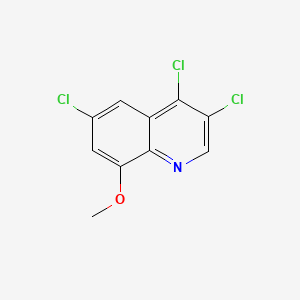
![tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B598199.png)
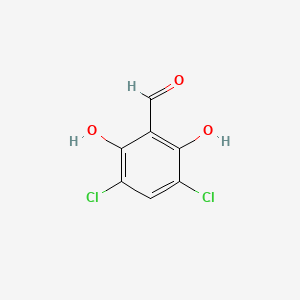
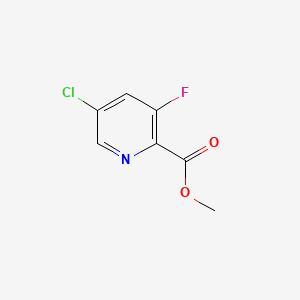
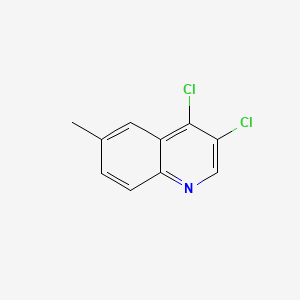
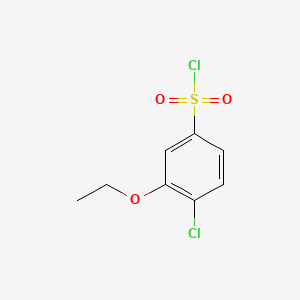
![7-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B598207.png)
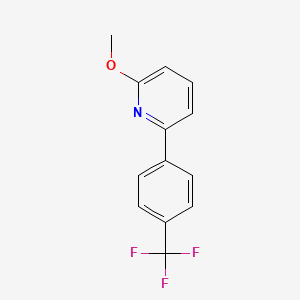
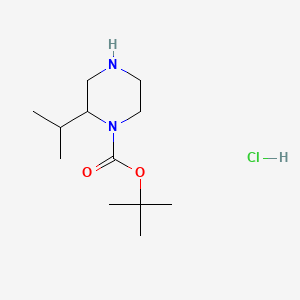
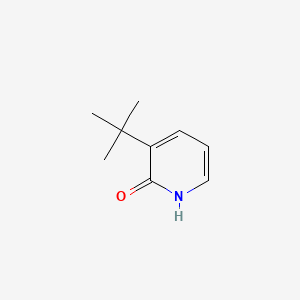
![2-Pyridinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-](/img/structure/B598212.png)
